molecular formula C7H11NO2 B13491522 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid

6-Azabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B13491522
M. Wt: 141.17 g/mol
InChI Key: HMNSSNZSPADXCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Azabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound characterized by a nitrogen atom incorporated into its bicycloheptane structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for drug design and development .

Chemical Reactions Analysis

Types of Reactions: 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various functionalized derivatives of the parent compound, which can be further utilized in medicinal chemistry .

Mechanism of Action

The mechanism by which 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure allows for unique binding interactions, which can modulate the activity of these targets . This compound can mimic the structure of meta-substituted benzenes, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 6-Azabicyclo[3.1.1]heptane-1-carboxylic acid is unique due to its specific bicyclic structure, which provides distinct physicochemical properties and biological activities compared to other similar compounds. Its ability to serve as a bioisostere for meta-substituted benzenes makes it particularly valuable in drug design .

Properties

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

6-azabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C7H11NO2/c9-6(10)7-3-1-2-5(4-7)8-7/h5,8H,1-4H2,(H,9,10)

InChI Key

HMNSSNZSPADXCJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC(C1)(N2)C(=O)O

Origin of Product

United States

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